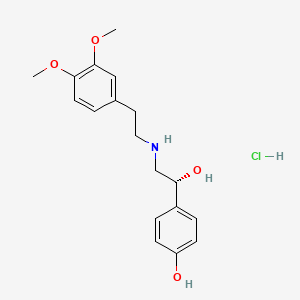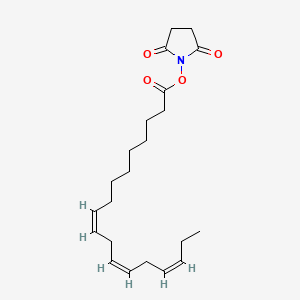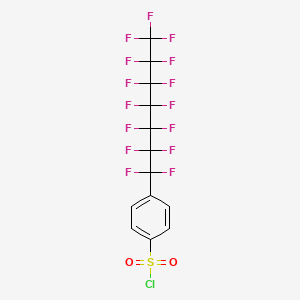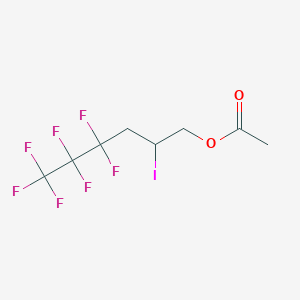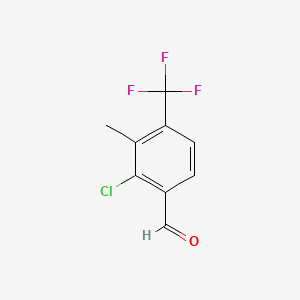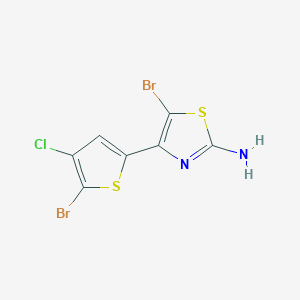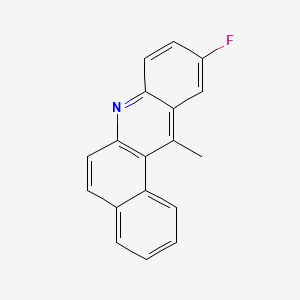
Benz(a)acridine, 10-fluoro-12-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)acridine, 10-fluoro-12-methyl- is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their broad range of biological activities and industrial applications. This compound, with the molecular formula C18H12FN, is characterized by the presence of a fluorine atom at the 10th position and a methyl group at the 12th position on the benz(a)acridine skeleton .
準備方法
The synthesis of Benz(a)acridine, 10-fluoro-12-methyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization and subsequent functional group modifications to introduce the fluorine and methyl groups . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
化学反応の分析
Benz(a)acridine, 10-fluoro-12-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives, often using hydrogenation catalysts.
Common reagents used in these reactions include halogens, nitric acid, sulfuric acid, and hydrogen gas. The major products formed depend on the type of reaction and the conditions employed.
科学的研究の応用
Benz(a)acridine, 10-fluoro-12-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and fluorescent materials.
作用機序
The mechanism of action of Benz(a)acridine, 10-fluoro-12-methyl- primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase. This inhibition can lead to the prevention of DNA replication and transcription, making it a potential anticancer agent .
類似化合物との比較
Benz(a)acridine, 10-fluoro-12-methyl- can be compared with other acridine derivatives such as:
Benz(a)acridine, 10-methyl-: Similar in structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Amsacrine (m-AMSA): An acridine derivative used clinically as an anticancer agent, known for its ability to inhibit topoisomerase II.
Triazoloacridone (C-1305): Another acridine derivative with potent anticancer properties, currently under clinical investigation.
The presence of the fluorine atom in Benz(a)acridine, 10-fluoro-12-methyl- enhances its lipophilicity and may improve its ability to penetrate cell membranes, potentially increasing its efficacy as a therapeutic agent.
特性
CAS番号 |
436-30-6 |
|---|---|
分子式 |
C18H12FN |
分子量 |
261.3 g/mol |
IUPAC名 |
10-fluoro-12-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H12FN/c1-11-15-10-13(19)7-9-16(15)20-17-8-6-12-4-2-3-5-14(12)18(11)17/h2-10H,1H3 |
InChIキー |
JKOLYLMWKXHXBI-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=CC2=NC3=C1C4=CC=CC=C4C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


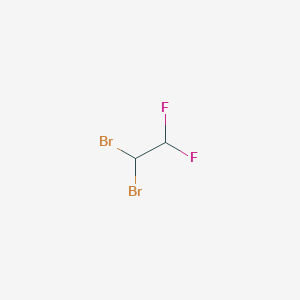
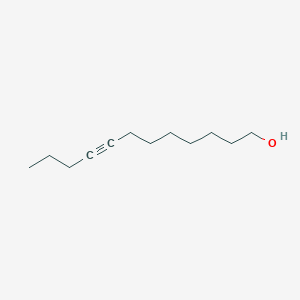
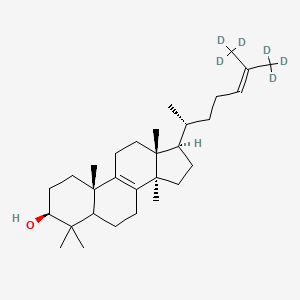
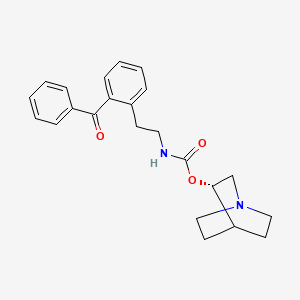
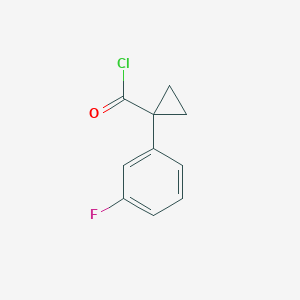
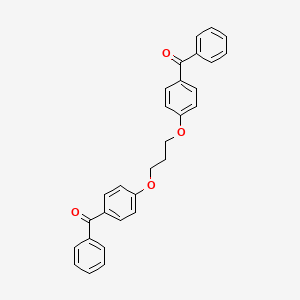
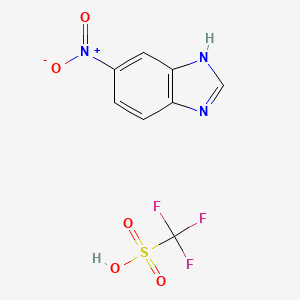
![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
